molecular formula C21H22N4O4 B11665078 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665078
M. Wt: 394.4 g/mol
InChI Key: LWAATJOQQRTWBY-LPYMAVHISA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of ethoxy and hydroxy groups attached to a phenyl ring, along with a pyrazole core, which contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of hydroxy and ethoxy groups can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl rings and the presence of both ethoxy and hydroxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-16-7-5-6-15(11-16)17-12-18(24-23-17)21(27)25-22-13-14-8-9-19(26)20(10-14)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

LWAATJOQQRTWBY-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

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